2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Overview
Description
2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorine atom, a benzamide group, and a sulfamoyl group attached to a phenyl ring
Preparation Methods
The synthesis of 2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the benzamide group, and the attachment of the sulfamoyl group. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events.
Comparison with Similar Compounds
2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide can be compared with other similar compounds, such as:
4-fluoro-N-(2-phenylethyl)benzamide: This compound has a similar structure but lacks the sulfamoyl group.
N-(4-aminophenyl)-2-fluorobenzamide: This compound has a similar structure but contains an amino group instead of the sulfamoyl group.
Properties
IUPAC Name |
2-fluoro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-20-9-5-4-8-19(20)21(25)24-17-10-12-18(13-11-17)28(26,27)23-15-14-16-6-2-1-3-7-16/h1-13,23H,14-15H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFLXDDFLKLGEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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